1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, commonly referred to as C2HPH, is a synthetic compound with a range of applications in scientific research. C2HPH is an important tool in the study of biochemical and physiological effects, as well as in the development of new drugs.
Scientific Research Applications
Synthetic Methodologies and Characterization
Hydrazine Hydrate Reactions : The compound was involved in reactions with hydrazine hydrate, leading to the synthesis of new chemical structures. For example, it played a role in generating dichloroalkenes through reactions with arylalkylketones, showcasing its utility in organic synthesis and the formation of complex molecules (Nenajdenko et al., 2005).
Crystal Structure Analysis : A detailed study presented an unprecedented hydrogen-bonded crystal structure of 1-(5-Chloro-2-Hydroxyphenyl)Ethanone, highlighting the compound's structural features through theoretical and experimental methods (Majumdar, 2016). This research underscores the importance of understanding molecular interactions and structural characteristics in the development of new materials and pharmaceuticals.
Biological Evaluations
Antibacterial and Antifungal Activities : Various derivatives synthesized from 1-(5-Chloro-2-hydroxyphenyl)ethanone have been evaluated for their antimicrobial properties. Research has found that certain synthesized compounds exhibit significant antibacterial activity, suggesting potential for the development of new antimicrobial agents (Parekh & Desai, 2006).
Enantioselective Synthesis : The compound has also been used in biotransformation processes to produce chiral intermediates with high stereoselectivity, demonstrating its role in the synthesis of valuable intermediates for pharmaceutical applications. This includes the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent, showcasing the compound's utility in producing enantiomerically pure substances (Miao et al., 2019).
properties
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-FBCYGCLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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